(R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester
Description
(R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various experimental and industrial processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3R)-dithiolan-3-yl]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUIGFYTHUQHZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester typically involves the reaction of (R)-1,2-dithiolane-3-pentanoic acid with succinimidyl ester derivatives under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise reaction conditions. The process may also include purification steps to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, (R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: In the medical field, it is employed in drug development and as a tool for investigating biological pathways and targets.
Industry: In industry, this compound is used in the production of various chemicals and materials, leveraging its unique reactivity and properties.
Mechanism of Action
The mechanism by which (R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The succinimidyl ester group is particularly reactive with nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is crucial for its applications in modifying and studying biological systems.
Comparison with Similar Compounds
(R)-1,2-Dithiolane-3-pentanoic acid
(S)-1,2-Dithiolane-3-pentanoic acid
Other succinimidyl esters
Uniqueness: (R)-1,2-Dithiolane-3-pentanoic acid succinimidyl ester is unique due to its specific stereochemistry and reactivity profile, which distinguishes it from its enantiomer and other similar compounds. Its ability to selectively react with nucleophiles makes it a valuable tool in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
